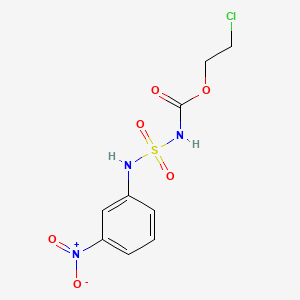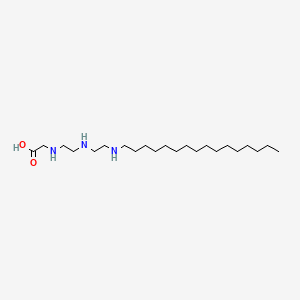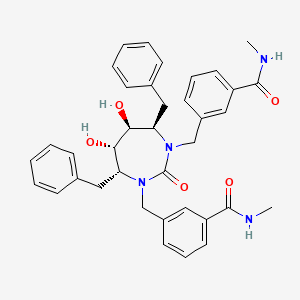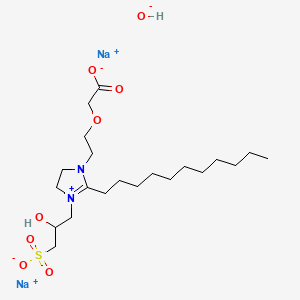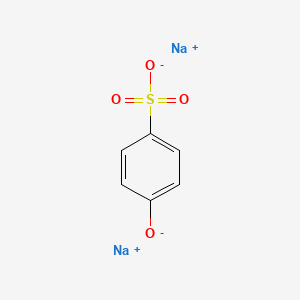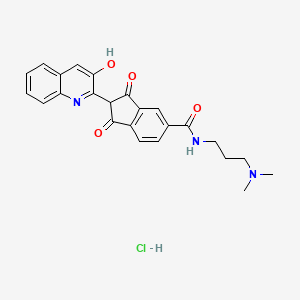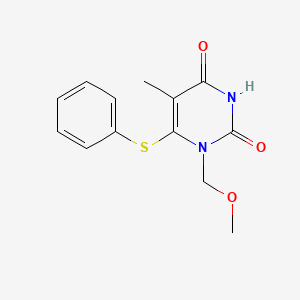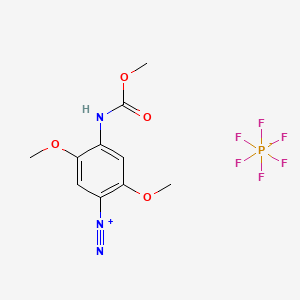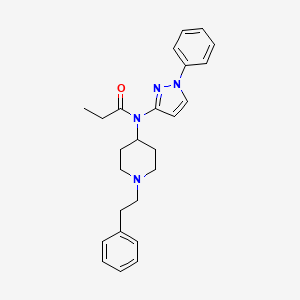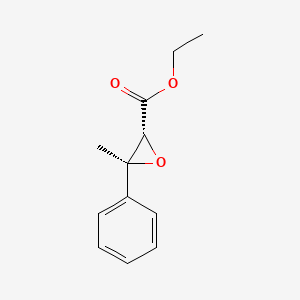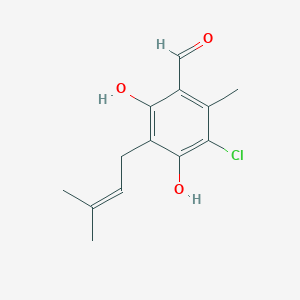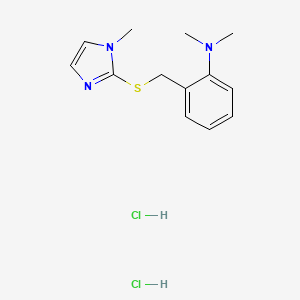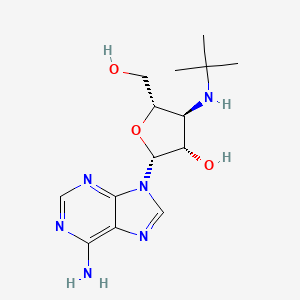
3'-(t-Butylamino)-3'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(t-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 3’ position of adenosine is replaced with a t-butylamino group. This modification can significantly alter the biological properties of the nucleoside, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(t-Butylamino)-3’-deoxyadenosine typically involves the protection of the amino group of adenosine, followed by selective substitution at the 3’ position. The t-butylamino group is introduced using t-butylamine under specific reaction conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(t-Butylamino)-3’-deoxyadenosine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(t-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the t-butylamino group or other functional groups in the molecule.
Substitution: The t-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups at the 3’ position.
Wissenschaftliche Forschungsanwendungen
3’-(t-Butylamino)-3’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of 3’-(t-Butylamino)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The t-butylamino group may affect the compound’s binding affinity to enzymes and other molecular targets, altering pathways involved in DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a t-butylamino group.
3’-Deoxyadenosine: Lacks the t-butylamino group, making it less bulky and potentially less reactive.
2’-Deoxyadenosine: Modification at the 2’ position instead of the 3’ position.
Uniqueness
3’-(t-Butylamino)-3’-deoxyadenosine is unique due to the presence of the bulky t-butylamino group, which can significantly alter its chemical and biological properties compared to other similar nucleoside analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
134934-86-4 |
|---|---|
Molekularformel |
C14H22N6O3 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(tert-butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-7(4-21)23-13(10(8)22)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
InChI-Schlüssel |
PZDRIUCTYCVFFU-WKRBSTNYSA-N |
Isomerische SMILES |
CC(C)(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
CC(C)(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


